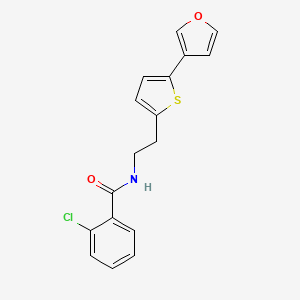

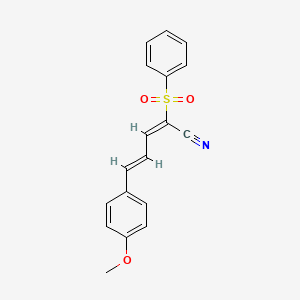

2-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB belongs to the class of benzamide derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In We will also discuss the scientific research applications of CTB and list future directions for further investigations.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

- Research conducted by Maruoka, Yamagata, and Yamazaki (2001) explored the synthesis of dihydrothieno and dihydrofuro pyrimidines with active methine groups, which may be relevant to the study of 2-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide due to similar structural components (Maruoka, Yamagata, & Yamazaki, 2001).

- Galešić and Vlahov (1990) focused on crystal structures of compounds like 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, which belongs to the N-mustards group, indicating potential relevance in understanding the structural aspects of similar compounds (Galešić & Vlahov, 1990).

Chemical Reactions and Compound Synthesis

- A study by Sharma et al. (2016) on the crystal structure of a similar compound provides insights into the chemical behavior and potential applications in synthesis (Sharma et al., 2016).

- Belen’kii, Gromova, Kolotaev, and Krayushkin (2000) investigated the reactions of benzotrichloride with compounds of the thiophene and furan series, shedding light on potential reaction pathways and synthetic applications of related compounds (Belen’kii et al., 2000).

Application in Dye-Sensitized Solar Cells

- Research by Se Hun Kim et al. (2011) on phenothiazine derivatives with various conjugated linkers, including furan and thiophene, showed significant improvement in solar energy-to-electricity conversion efficiency. This suggests potential applications of similar compounds in the field of renewable energy (Se Hun Kim et al., 2011).

Electrophilic Aromatic Reactivities

- Amin and Taylor's (1978) study on the reactivity of various positions of benzo[b]thiophen and benzo[b]furan can provide insights into the reactivity of similar heterocyclic compounds (Amin & Taylor, 1978).

Mechanism of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors . These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the biological system in which the compound is acting.

properties

IUPAC Name |

2-chloro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2S/c18-15-4-2-1-3-14(15)17(20)19-9-7-13-5-6-16(22-13)12-8-10-21-11-12/h1-6,8,10-11H,7,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSPOKUDBOSFJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2987425.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2987427.png)

![6-(3-Fluorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2987429.png)

![N-(3-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2987430.png)

![N-[1-(1-adamantyl)-2-(diethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B2987437.png)

![1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2987438.png)

![3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2987441.png)